3-[(Pyridin-2-ylmethyl)amino]propanoic acid
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Overview
Description
3-[(Pyridin-2-ylmethyl)amino]propanoic acid is a chemical compound with the molecular formula C9H12N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring attached to an amino propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-2-ylmethyl)amino]propanoic acid typically involves the reaction of pyridine-2-carboxaldehyde with β-alanine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Catalyst: Sodium borohydride or other suitable reducing agents
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-2-ylmethyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce amino derivatives.
Scientific Research Applications
3-[(Pyridin-2-ylmethyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in various diseases, including cancer and neurological disorders.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-2-ylmethyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic acid: Similar structure but lacks the amino group.
2-Amino-3-(pyridin-4-yl)propanoic acid: Similar structure with the amino group at a different position.
Bis(pyridin-2-ylmethyl)glycine: Contains two pyridine rings and a glycine moiety.
Uniqueness
3-[(Pyridin-2-ylmethyl)amino]propanoic acid is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(pyridin-2-ylmethylamino)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,4,6-7H2,(H,12,13) |
InChI Key |
PFABWZAHJPWPGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCC(=O)O |
Origin of Product |
United States |
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